molecular formula C13H12N4O B1661510 Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide CAS No. 91803-31-5

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

Cat. No. B1661510
CAS RN: 91803-31-5
M. Wt: 240.26 g/mol
InChI Key: FOONZJPAQUHJMG-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of a series of novel N-acylhydrazones of nicotinic acid hydrazides was achieved by condensation of nicotinic acid hydrazide with the corresponding aldehydes and ketones . This series was evaluated for in vitro antibacterial activity .


Molecular Structure Analysis

The molecular structure of Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide is represented by the formula C13H12N4O. More detailed structural information may be available through spectroscopic methods such as NMR, FTIR, and UV-Vis .


Chemical Reactions Analysis

The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved by combining suitable aldehydes with hydrazides . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Mechanism of Action

While the specific mechanism of action for Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide is not directly available, it’s worth noting that Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . Niacin, also known as nicotinic acid, is an essential human nutrient .

Safety and Hazards

The safety data sheet for Nicotinic acid hydrazide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve further exploration of the antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles . These compounds have shown promise in in vitro antibacterial activity tests .

properties

IUPAC Name

N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOONZJPAQUHJMG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91803-31-5
Record name Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091803315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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